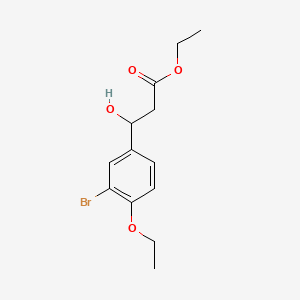

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18333622

Molecular Formula: C13H17BrO4

Molecular Weight: 317.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BrO4 |

|---|---|

| Molecular Weight | 317.17 g/mol |

| IUPAC Name | ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate |

| Standard InChI | InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3 |

| Standard InChI Key | CEDZEWODVADROB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate (CAS No. 2734774-70-8) has the molecular formula C₁₃H₁₇BrO₄ and a molecular weight of 317.18 g/mol . Its structure comprises:

-

A 3-bromo-4-ethoxyphenyl group attached to the β-carbon of the propanoate backbone.

-

A hydroxyl group at the β-position, enabling hydrogen bonding and stereochemical diversity .

-

An ethyl ester moiety, which influences solubility and reactivity .

The compound’s stereochemistry is critical for its biological activity, as evidenced by enantioselective synthesis methods yielding enantiomeric excess (ee) values up to 95% .

Physicochemical Properties and Analytical Data

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.53 (s, aromatic H), 5.64 (d, J = 10.4 Hz, hydroxyl-bearing CH), and 4.20 (q, ethyl ester OCH₂) .

-

¹³C NMR: Peaks at δ 172.7 (ester carbonyl), 67.5 (hydroxyl-bearing C), and 21.2–136.6 (aromatic carbons) .

-

HPLC: Chiralcel OD-H column (hexane/i-PrOH 95:5) resolves enantiomers with retention times of 8.735 min (major) and 12.383 min (minor) .

Applications in Pharmaceutical Research

Kinase Inhibition and Cancer Therapeutics

The compound’s structural analogs are explored as non-ATP competitive ERK inhibitors (e.g., US Patent 9,115,122) . Key advantages include:

-

Targeting substrate-binding domains: Avoids ATP-site mutations causing drug resistance .

-

Partial ERK pathway inhibition: Reduces compensatory survival signaling in cancer cells .

Intermediate for β-Hydroxy Esters

β-hydroxy esters like this compound serve as precursors for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume